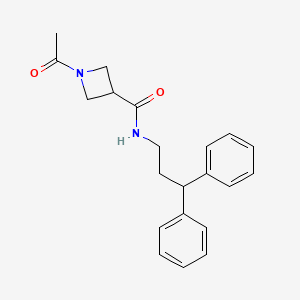

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

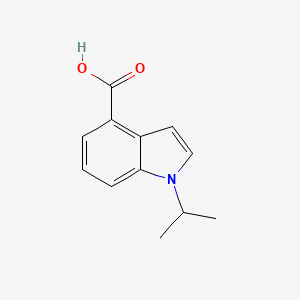

Übersicht

Beschreibung

“1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide” is a chemical compound. It’s a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The molecular formula of “this compound” is C21H24N2O2. The structure of azetidines is driven by the ring strain of approx. 25.4 kcal/mol .Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions due to their considerable ring strain . They can undergo various reactions such as alkylation, aza-Michael addition, and Suzuki–Miyaura-type cross-couplings .Wissenschaftliche Forschungsanwendungen

Protein Conformation Influence

The structural analog and precursor, L-azetidine-2-carboxylic acid, when incorporated into proteins in place of L-proline, significantly alters protein properties, particularly collagen. This substitution introduces conformational flexibility and reduces the stability of ordered polypeptide conformations, potentially destabilizing the collagen triple helix. Such modifications offer insights into the manipulation of protein structures for therapeutic or material science applications (Zagari, Némethy, & Scheraga, 1990).

Synthesis and Transformation of Derivatives

Exploration of 3-azetidinones and their transformation into 3-ethylideneazetidines, as detailed by Bauman and Duthaler (1988), highlights synthetic routes that are pivotal in the creation of novel compounds with potential for varied scientific applications. Such chemical methodologies can be foundational for developing new drugs or materials with unique properties (Bauman & Duthaler, 1988).

Carboxamide Function Protection

The protection of carboxamide functions using the trityl residue, as developed by Sieber and Riniker (1991), is an innovative technique in peptide synthesis, enhancing the stability and usability of peptides in scientific research. This methodology facilitates the creation of complex peptides for research or therapeutic uses (Sieber & Riniker, 1991).

Novel Reactions and Synthesis

The three-component reaction involving small-ring cyclic amines, as developed by Stephens et al. (2013), opens new pathways for synthesizing N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These precursors are essential for generating bioactive compounds, demonstrating the compound's role in facilitating the synthesis of potentially therapeutic agents (Stephens et al., 2013).

Conformationally Restricted Beta-amino Esters

Kiss et al. (2007) have developed a method for creating N-protected alkyl 3-aminoazetidine-2-carboxylic esters, representing a new class of conformationally restricted beta-amino esters. This approach offers a promising avenue for producing biologically relevant molecules with enhanced stability and specificity (Kiss, Mangelinckx, Fülöp, & de Kimpe, 2007).

Azetidine Ring Expansion

The study on the competitive ring expansion of azetidines into pyrrolidines and/or azepanes by Drouillat et al. (2016) explores the synthetic flexibility of azetidine derivatives. This work not only provides insights into the chemistry of azetidines but also suggests potential for creating diverse molecular scaffolds with applications in medicinal chemistry and drug design (Drouillat et al., 2016).

Eigenschaften

IUPAC Name |

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16(24)23-14-19(15-23)21(25)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYCGKRKOHTKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726255.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2726256.png)

![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)